molecular formula C8H14ClF3O3S B13490308 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride

3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride

Cat. No.: B13490308
M. Wt: 282.71 g/mol
InChI Key: CCJXFIMUGDBZLQ-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is an organic compound characterized by its unique structure, which includes a trifluoroethoxy group and a sulfonyl chloride group

Preparation Methods

The synthesis of 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the reaction of 3-methyl-5-pentanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form the corresponding ether. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and hydrogen peroxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and trifluoroethoxy-containing compounds:

This compound’s unique structure and reactivity make it a valuable tool in both research and industrial applications, offering a wide range of possibilities for chemical synthesis and modification.

Properties

Molecular Formula

C8H14ClF3O3S

Molecular Weight

282.71 g/mol

IUPAC Name

3-methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C8H14ClF3O3S/c1-7(3-5-16(9,13)14)2-4-15-6-8(10,11)12/h7H,2-6H2,1H3

InChI Key

CCJXFIMUGDBZLQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCC(F)(F)F)CCS(=O)(=O)Cl

Origin of Product

United States

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